

# physical and chemical properties of (+)-sparteine sulfate

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Compound Name: (+)-Sparteine

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An In-depth Technical Guide to the Physical and Chemical Properties of **(+)-Sparteine** Sulfate

## Introduction

**(+)-Sparteine** sulfate is the sulfate salt of **(+)-sparteine**, a quinolizidine alkaloid. It is classified as a Class 1a antiarrhythmic agent, primarily functioning as a sodium channel blocker.<sup>[1][2][3][4]</sup> Historically, it has also been used as an oxytocic agent to induce labor, though this application has declined.<sup>[1][5]</sup> This technical guide provides a comprehensive overview of the physical and chemical properties of **(+)-sparteine** sulfate, detailed experimental protocols for their determination, and a summary of its primary mechanism of action for researchers, scientists, and drug development professionals.

## Physical and Chemical Properties

The physical and chemical characteristics of **(+)-sparteine** sulfate are critical for its handling, formulation, and application in research and development. The data presented below is for the pentahydrate form unless otherwise specified.

## Physical Properties

A summary of the key physical properties of **(+)-sparteine** sulfate pentahydrate is provided in Table 1.

Property	Value	References
Appearance	Columnar crystals; Off-White to Pale Yellow Solid	[2][6]
Melting Point	Decomposes at 136°C; Loses water of crystallization at 100°C	[6]
Solubility	Water: 1 g in 1.1 mL Alcohol: 1 g in 3 mL Chloroform: Practically insoluble Ether: Practically insoluble DMSO: 85 mg/mL (for sulfate)	[6][7]
Optical Rotation	$[\alpha]_D$ : -22° (c=5, H <sub>2</sub> O)	[8]

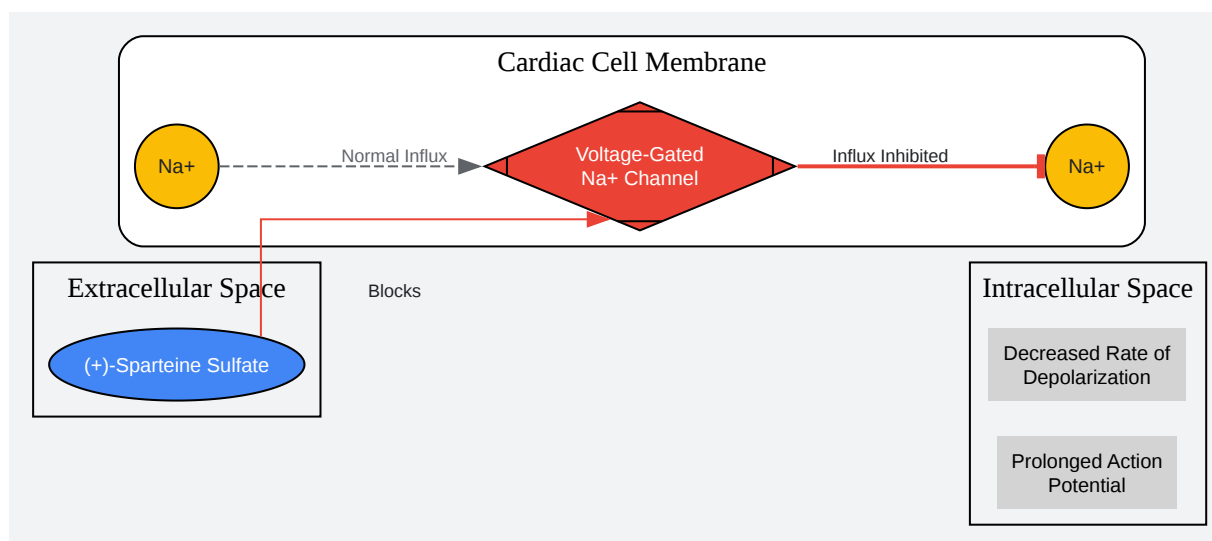
## Chemical Properties

A summary of the key chemical properties and identifiers for **(+)-sparteine** sulfate pentahydrate is provided in Table 2.

Property	Value	References
Chemical Name	(1R,2S,9R,10R)-7,15-diazatetracyclo[7.7.1.0 <sup>2,7</sup> .0 <sup>10,15</sup> ]heptadecane;sulfuric acid;pentahydrate	[9]
Molecular Formula	C <sub>15</sub> H <sub>26</sub> N <sub>2</sub> ·H <sub>2</sub> SO <sub>4</sub> ·5H <sub>2</sub> O	[6][7][10]
Molecular Weight	422.54 g/mol	[6][7][9][10]
CAS Number	6160-12-9	[6][7][9][10]
pKa (of Sparteine)	pK <sub>1</sub> : 2.24pK <sub>2</sub> : 9.46	[6]
pH	3.3 (0.05 molar solution)	[6]

## Mechanism of Action: Sodium Channel Blockade

**(+)-Sparteine** sulfate's primary pharmacological effect is the blockade of voltage-gated sodium channels in the cardiac cell membrane.[1][4] As a Class 1a antiarrhythmic agent, it reduces the excitability of cardiac cells by stabilizing the cell membrane.[1] This action slows the rapid influx of sodium ions during phase 0 of the cardiac action potential, leading to a decrease in the rate of depolarization and a prolongation of the action potential duration.[1] This ultimately helps to normalize the heart's rhythm in conditions of tachyarrhythmia.[1]



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Caption: Mechanism of action of **(+)-Sparteine** Sulfate on a cardiac sodium channel.

## Experimental Protocols

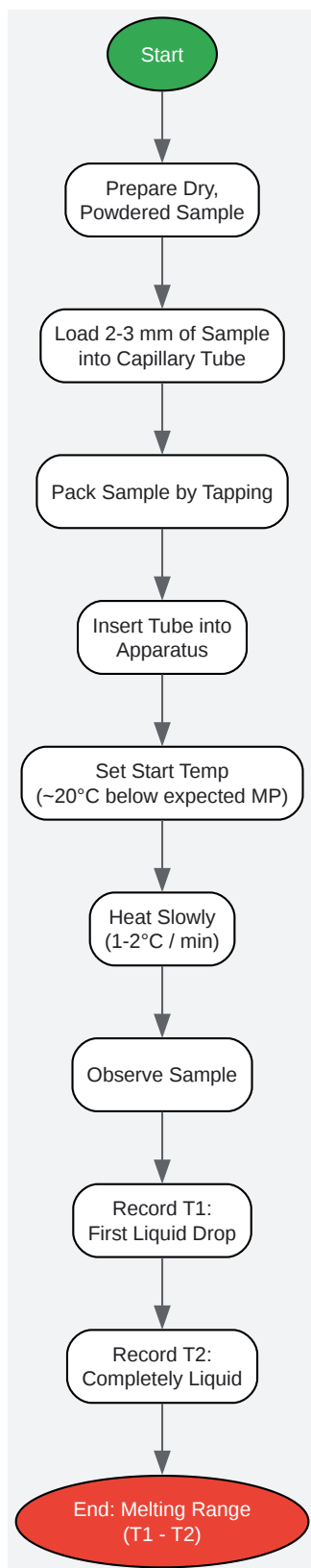
The following sections detail standard laboratory protocols for determining the key physical and chemical properties of **(+)-sparteine** sulfate.

### Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range using a digital melting point apparatus.[11][12][13][14][15]

Methodology:

- Sample Preparation: Ensure the **(+)-sparteine** sulfate sample is completely dry and finely powdered.
- Capillary Loading: Load a small amount of the powdered sample into a capillary tube (one end sealed) to a height of 2-3 mm.[\[12\]](#) Tap the tube gently to pack the sample tightly at the bottom.[\[12\]](#)
- Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[\[12\]](#)
- Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20°C/min ramp rate) to find an estimated range.[\[11\]](#)
- Accurate Determination: For an accurate measurement, set the starting temperature to about 15-20°C below the expected melting point.[\[11\]](#)[\[12\]](#) Heat at a slow, controlled rate (e.g., 1-2°C/min).[\[11\]](#)[\[13\]](#)
- Observation and Recording: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes liquid. The melting range is T1-T2.



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Caption: Workflow for Melting Point Determination via the Capillary Method.

## Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is the gold standard for determining the equilibrium solubility of a compound.[\[16\]](#)[\[17\]](#)[\[18\]](#)

Methodology:

- **Solvent Preparation:** Prepare the desired solvent system (e.g., purified water, buffer of a specific pH). Maintain a constant temperature using a water bath or incubator (e.g., 25°C or 37°C).[\[18\]](#)
- **Sample Addition:** Add an excess amount of **(+)-sparteine** sulfate to a flask containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.[\[16\]](#)
- **Equilibration:** Seal the flask and agitate it at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[\[18\]](#)
- **Phase Separation:** Allow the suspension to settle. Separate the saturated solution from the excess solid using centrifugation and/or filtration (using a filter that does not adsorb the compound).
- **Concentration Analysis:** Accurately determine the concentration of **(+)-sparteine** sulfate in the clear, saturated filtrate using a validated analytical method, such as HPLC or UV-Vis spectroscopy.
- **Calculation:** The determined concentration represents the thermodynamic solubility of the compound in the specified solvent at that temperature.

## Specific Optical Rotation Measurement

This protocol describes the use of a polarimeter to measure the specific rotation, a characteristic property of chiral molecules.[\[19\]](#)[\[20\]](#)[\[21\]](#)

Methodology:

- **Solution Preparation:** Accurately weigh the **(+)-sparteine** sulfate sample and dissolve it in a known volume of a specified solvent (e.g., water) to achieve a precise concentration (c), expressed in g/mL.
- **Instrument Calibration:** Turn on the polarimeter's light source (typically a sodium D-line, 589.3 nm) and allow it to stabilize.[\[20\]](#) Calibrate the instrument by filling the sample cell with the pure solvent and setting the reading to zero.
- **Sample Measurement:** Rinse and fill the polarimeter cell (of a known path length, l, in decimeters) with the prepared sample solution, ensuring no air bubbles are present.[\[22\]](#) Place the cell in the polarimeter.
- **Record Rotation:** Measure the observed angle of rotation ( $\alpha$ ).[\[21\]](#)
- **Calculate Specific Rotation:** Calculate the specific rotation,  $[\alpha]$ , using the formula:  $[\alpha] = \alpha / (c \times l)$  Report the temperature and wavelength used for the measurement.

## pKa Determination (Potentiometric Titration)

This protocol determines the acid dissociation constant(s) by monitoring pH changes during titration.[\[23\]](#)

Methodology:

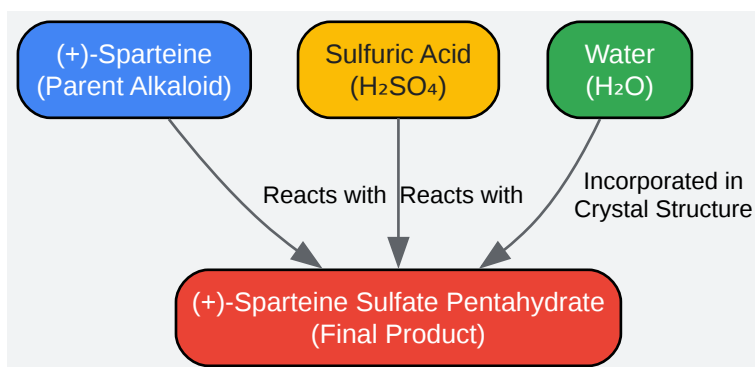
- **Instrument Calibration:** Calibrate a pH meter using at least two standard buffers (e.g., pH 4, 7, and 10).[\[23\]](#)
- **Sample Preparation:** Prepare a solution of **(+)-sparteine** sulfate of known concentration (e.g., 1 mM) in purified water.[\[23\]](#) To maintain constant ionic strength, a background electrolyte like KCl can be added.[\[23\]](#)
- **Titration Setup:** Place the solution in a jacketed vessel to maintain a constant temperature. Immerse the calibrated pH electrode and a stirrer. Purge the solution with nitrogen to remove dissolved CO<sub>2</sub>.[\[23\]](#)
- **Titration:** Since sparteine is a base, it is first fully protonated by adding a strong acid (e.g., 0.1 M HCl) to a low pH (~2).[\[23\]](#) Then, titrate the solution by adding small, precise

increments of a standardized strong base (e.g., 0.1 M NaOH).

- Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.
- Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. The inflection points of the curve represent the equivalence points.

## Structural Relationships

**(+)-Sparteine** sulfate is a salt derived from the parent alkaloid **(+)-sparteine**. The common commercially available form is the pentahydrate, which incorporates five molecules of water into its crystal structure.



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Caption: Relationship between **(+)-Sparteine**, its salt, and its hydrated form.

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